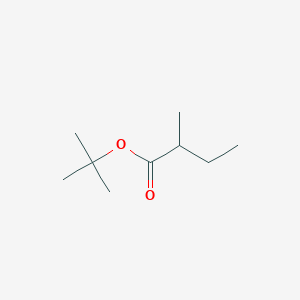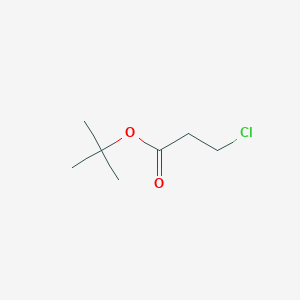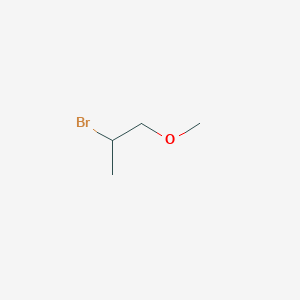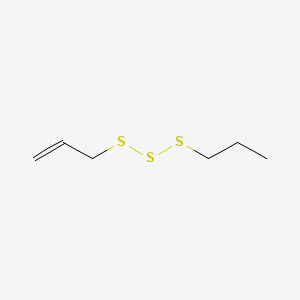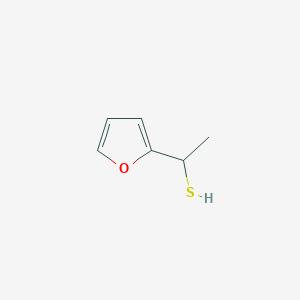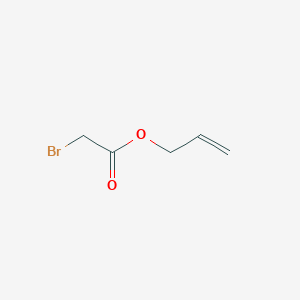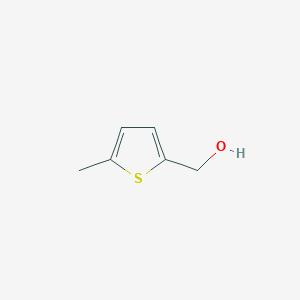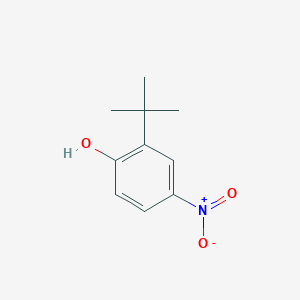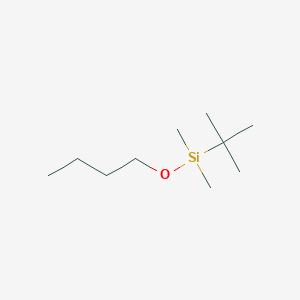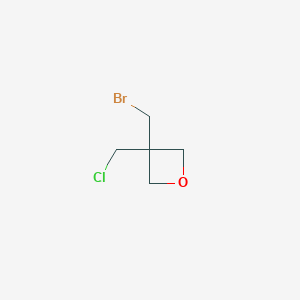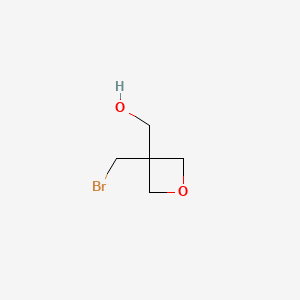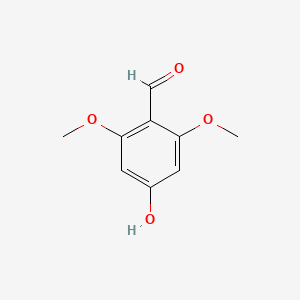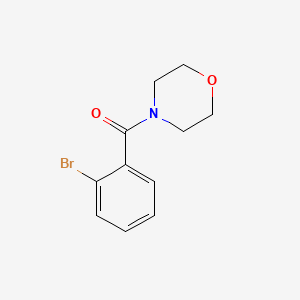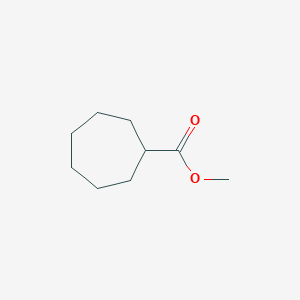
Methyl cycloheptanecarboxylate
Übersicht
Beschreibung
Methyl cycloheptanecarboxylate is involved in various chemical syntheses and reactions. It serves as a precursor or intermediate in the creation of cycloheptane derivatives and is used in organic chemistry for the synthesis of different complex molecules.
Synthesis Analysis
The compound can be synthesized through palladium-catalyzed decarboxylative [4 + 3] cyclization of gamma-methylidene-delta-valerolactones with 1,1-dicyanocyclopropanes. This method allows for the production of cycloheptane derivatives and has been applied to the synthesis of azepanes and selective ring-expansion reactions to yield nondecarboxylated nine-membered lactones (Shintani et al., 2009).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of methyl cycloheptanecarboxylate were not found, the related compounds and methodologies such as palladium-catalyzed cyclization and functionalization of alkanes and cycloalkanes provide insights into the structural aspects and the formation of cycloheptane-based derivatives.
Chemical Reactions and Properties
Methyl cycloheptanecarboxylate undergoes various chemical reactions, including carbonylation and cycloadditions. It reacts with CO under specific conditions to form esters of tertiary carboxylic acids (Akhrem et al., 2001). Additionally, its derivatives participate in [3+2+2] cyclization reactions leading to different cycloadducts (Barluenga et al., 2004).
Physical Properties Analysis
The thermodynamic and physical properties such as heat capacity and thermal behaviors of related compounds like cyclohexane and methylcyclohexane have been studied, providing insights into the stability and reactivity of cyclic compounds (Beckett et al., 1947).
Chemical Properties Analysis
The chemical properties of methyl cycloheptanecarboxylate and related cycloalkane compounds can be inferred from their reactivity, such as carbonylation reactions and interactions with CO, leading to various ester derivatives (Yoshida et al., 1976). These reactions illustrate the compound's reactivity and potential for transformation into other chemical entities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Methyl cycloheptanecarboxylate has been used in various chemical syntheses. For instance, it was obtained in high yields by the carbonylation of cyclohexene using palladium(II) chloride–triphenylphosphine as a catalyst. This process was explored to understand the effects of different variables like the concentration of palladium(II) chloride, carbon monoxide pressure, and temperature on the rate of carbonylation (Yoshida et al., 1976). Additionally, methyl cycloheptanecarboxylate derivatives have been synthesized through reactions involving zinc and arylcarbaldehydes, contributing to advancements in organic chemistry and synthesis techniques (Kirillov et al., 2008).
Bioremediation Technology
Methyl cycloheptanecarboxylate and its derivatives have applications in bioremediation. A study involving the use of cyclodextrins for enhancing bioremediation showed that randomly methylated β-cyclodextrin significantly improved the bioremediation and detoxification of transformer oil-contaminated soils. This was achieved by increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).
Electrochemical Processes
In electrochemistry, the acylation of cyclohexene and its methyl derivatives using aluminium anodes was studied, leading to the production of alkyl-cycloalkenyl ketones. This process provided insights into the electrochemical properties and potentials of cyclic olefins, including those related to methyl cycloheptanecarboxylate (Vukićević et al., 1995).
Medicinal Chemistry and Pharmacology
While explicit research on methyl cycloheptanecarboxylate in pharmacology is limited, its derivatives have been studied for their potential medicinal properties. For example, compounds synthesized from methyl-1-bromocyclohexane carboxylates showed analgesic activity, highlighting the possible relevance of methyl cycloheptanecarboxylate derivatives in developing new therapeutic agents (Kirillov et al., 2012).
Eigenschaften
IUPAC Name |
methyl cycloheptanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSYCOSYPDSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337581 | |
| Record name | Methyl cycloheptanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cycloheptanecarboxylate | |
CAS RN |
60433-00-3 | |
| Record name | Methyl cycloheptanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

